An In-Depth Technical Guide to the Chemical Properties and Applications of (S)-(+)-3-Methyl-1-pentanol
An In-Depth Technical Guide to the Chemical Properties and Applications of (S)-(+)-3-Methyl-1-pentanol
This guide provides a comprehensive technical overview of (S)-(+)-3-Methyl-1-pentanol, a chiral alcohol of significant interest to researchers, scientists, and professionals in drug development and fragrance industries. This document delves into its core chemical and physical properties, spectroscopic profile, synthesis strategies, and applications, with a focus on the practical insights and methodologies required for its effective use in a laboratory and industrial setting.
Introduction: The Significance of Chirality in (S)-(+)-3-Methyl-1-pentanol
(S)-(+)-3-Methyl-1-pentanol is a chiral primary alcohol, meaning it exists as one of two non-superimposable mirror images, or enantiomers.[1] The designation "(S)" refers to the specific spatial arrangement of the substituents around the chiral center (the third carbon atom), as determined by the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that this enantiomer is dextrorotatory, rotating plane-polarized light to the right. This chirality is a critical feature, as the physiological and olfactory properties of enantiomers can differ significantly. As a versatile chiral building block, (S)-(+)-3-Methyl-1-pentanol serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2]
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of (S)-(+)-3-Methyl-1-pentanol is essential for its handling, application, and the design of synthetic routes.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O | [3][4] |
| Molecular Weight | 102.17 g/mol | [3][4] |
| IUPAC Name | (3S)-3-methylpentan-1-ol | [3][4] |
| CAS Number | 42072-39-9 | [3][4] |
| Appearance | Colorless, clear liquid (est.) | [5] |
| Boiling Point | 153.0 °C at 760 mmHg (est.) | [5] |
| Density | 0.823 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.418 (lit.) | [2] |
| Solubility | Soluble in alcohol; sparingly soluble in water (11.95 g/L at 25 °C est.) | [5] |
| Flash Point | 58.9 °C (138.0 °F) (est.) | [5] |
| Optical Rotation | +8.4 to +8.7 deg (neat) | [6] |
These properties indicate that (S)-(+)-3-Methyl-1-pentanol is a relatively non-volatile, flammable liquid with limited water solubility. Its chirality is confirmed by its optical activity.
Spectroscopic Profile: Unveiling the Molecular Structure
The structural elucidation of (S)-(+)-3-Methyl-1-pentanol is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 3-methyl-1-pentanol shows a characteristic fragmentation pattern that can be used for its identification. The NIST WebBook provides a reference mass spectrum for the racemic mixture, which is expected to be identical for the individual enantiomers.[9][10]
Infrared (IR) Spectroscopy
The IR spectrum of 3-methyl-1-pentanol will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹, and C-O stretching will appear in the 1000-1200 cm⁻¹ region.
Enantioselective Synthesis: A Methodological Deep Dive
The synthesis of enantiomerically pure (S)-(+)-3-Methyl-1-pentanol is a key challenge and a critical requirement for its applications in stereospecific synthesis. Several strategies can be employed, with biocatalysis and the use of chiral auxiliaries being prominent approaches.
Conceptual Framework: Asymmetric Synthesis Strategies
The goal of asymmetric synthesis is to create a chiral molecule from an achiral or prochiral starting material with a preference for one enantiomer.[11] This can be achieved through various methods, including:
-
Chiral Pool Synthesis: Utilizing a readily available, enantiomerically pure natural product as a starting material.[3]
-
Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction.[3]
-
Chiral Catalysts: Using a small amount of a chiral catalyst (metal-based or organocatalyst) to control the stereochemistry of the product.
-
Biocatalysis: Employing enzymes, such as ketoreductases, which often exhibit high enantioselectivity in the reduction of prochiral ketones to chiral alcohols.[12]
The following diagram illustrates the general workflow for the synthesis and validation of a chiral alcohol.
Caption: General workflow for the synthesis and analysis of a chiral alcohol.
Illustrative Experimental Protocol: Asymmetric Synthesis via a Chiral Auxiliary
Principle: This multi-step synthesis utilizes (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) as a chiral auxiliary to direct the stereoselective alkylation of a ketone. Subsequent functional group manipulations yield the desired chiral alcohol with high enantiomeric purity.
Step 1: Formation of the Chiral Hydrazone
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and a slight excess of the starting ketone (e.g., for the target molecule, one could start with an appropriate precursor that can be converted to the 3-methylpentyl skeleton).
-
Heat the mixture under an inert atmosphere (e.g., argon) overnight.
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash with water in a separatory funnel.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting chiral hydrazone by distillation.
Step 2: Asymmetric Alkylation
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the purified chiral hydrazone in anhydrous diethyl ether and cool to 0 °C.
-
Slowly add a strong base, such as n-butyllithium, and stir for several hours at this temperature.
-
Cool the reaction mixture to a lower temperature (e.g., -78 °C) and slowly add the desired alkylating agent (e.g., an ethyl halide to introduce the ethyl group at the 3-position).
-
Allow the reaction to stir overnight, gradually warming to room temperature.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Step 3: Cleavage of the Auxiliary and Subsequent Transformations
-
The alkylated hydrazone is then cleaved to reveal the chiral ketone. This can be achieved through ozonolysis or treatment with an acid.
-
The resulting chiral ketone can then be reduced to the corresponding secondary alcohol using a reducing agent like sodium borohydride.
-
To obtain the primary alcohol, further synthetic steps, such as conversion of the secondary alcohol to a leaving group followed by a one-carbon homologation, would be necessary.
Causality and Self-Validation: The use of the SAMP chiral auxiliary creates a diastereomeric intermediate, allowing for the stereoselective introduction of the alkyl group. The rigidity of the hydrazone intermediate and the steric hindrance imposed by the auxiliary favor the approach of the electrophile from one face, leading to a high diastereomeric excess. The enantiomeric purity of the final product is a direct validation of the effectiveness of the chiral auxiliary in directing the stereochemistry of the alkylation step.
Analytical Validation: Ensuring Enantiomeric Purity
The determination of the enantiomeric purity of (S)-(+)-3-Methyl-1-pentanol is crucial for its application in stereospecific contexts. Chiral gas chromatography (GC) is a powerful technique for this purpose.
Chiral Gas Chromatography (GC) Methodology
Principle: Chiral GC utilizes a stationary phase that is itself chiral. The two enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and, thus, their separation. Cyclodextrin-based stationary phases are commonly used for the separation of chiral alcohols.
Illustrative Protocol for Chiral GC Analysis:
-
Column Selection: A capillary column with a chiral stationary phase, such as a derivatized β-cyclodextrin (e.g., Rt-βDEXsm or Rt-βDEXse), is recommended.
-
Sample Preparation: Dilute a small amount of the synthesized (S)-(+)-3-Methyl-1-pentanol in a suitable solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Carrier Gas: Hydrogen or Helium
-
Oven Temperature Program: A temperature gradient is typically employed to achieve optimal separation, for example, starting at 40 °C and ramping up to 200 °C.
-
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [|(Area S - Area R)| / (Area S + Area R)] x 100.
The following diagram illustrates the workflow for chiral GC analysis.
Caption: Workflow for the determination of enantiomeric purity by chiral GC.
Applications and Significance
(S)-(+)-3-Methyl-1-pentanol and its racemic mixture are utilized in several industrial applications:
-
Flavor and Fragrance: The racemic 3-methyl-1-pentanol is noted for its fusel, cognac, and wine-like aroma with green and fruity undertones.[13] It is used as a fragrance ingredient in various consumer products.[13][14] The specific olfactory properties of the (S)-enantiomer may contribute uniquely to certain scent profiles.
-
Chiral Building Block: In the pharmaceutical and agrochemical industries, the enantiomerically pure (S)-(+)-3-Methyl-1-pentanol serves as a valuable chiral synthon.[2] Its defined stereochemistry allows for the construction of complex target molecules with high stereochemical control, which is often critical for biological activity.
Safety and Handling
(S)-(+)-3-Methyl-1-pentanol is a flammable liquid and should be handled with appropriate safety precautions.[14] It is recommended to work in a well-ventilated area and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry place. For detailed safety information, consult the Safety Data Sheet (SDS).[11]
Conclusion
(S)-(+)-3-Methyl-1-pentanol is a chiral alcohol with a unique set of chemical and physical properties that make it a valuable compound in both academic research and industrial applications. A thorough understanding of its stereochemistry, spectroscopic characteristics, and synthesis is paramount for its effective utilization. The methodologies outlined in this guide for its enantioselective synthesis and analytical validation provide a framework for researchers to produce and characterize this important chiral building block with a high degree of confidence and purity. As the demand for enantiomerically pure compounds continues to grow, particularly in the life sciences, the significance of molecules like (S)-(+)-3-Methyl-1-pentanol will undoubtedly increase.
References
-
PubChem. (S)-(+)-3-Methyl-1-pentanol. National Center for Biotechnology Information. [Link]
-
Holt, R. A., & Bull, S. D. (2012). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 48(52), 6483-6497. [Link]
-
The Good Scents Company. (S)-3-methyl-1-pentanol. [Link]
-
The Good Scents Company. 3-methyl-1-pentanol. [Link]
-
FooDB. Showing Compound 3-Methyl-1-pentanol (FDB008173). [Link]
-
NIST. (S)-(+)-3-Methyl-1-pentanol. NIST Chemistry WebBook. [Link]
-
Ataman Kimya. 3-METHYL-3-PENTANOL. [Link]
-
PubChem. (3S)-3-Methylpentanal. National Center for Biotechnology Information. [Link]
-
Chemistry Stack Exchange. Chirality of 1-Pentanol and 3-Methyl-2-Pentanol. [Link]
-
NIST. (S)-(+)-3-Methyl-1-pentanol. NIST Chemistry WebBook. [Link]
-
NIST. 1-Pentanol, 3-methyl-. NIST Chemistry WebBook. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Unlock Synthesis Potential: 3-Methyl-1-pentanol as a Key Chemical Intermediate. [Link]
-
SpectraBase. 3-Methyl-1-pentanol. [Link]
Sources
- 1. hbni.ac.in [hbni.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ymc.co.jp [ymc.co.jp]
- 5. nbinno.com [nbinno.com]
- 6. 3-Ethyl-3-methyl-pentanal | C8H16O | CID 12613958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (3S)-3-Methylpentanal | C6H12O | CID 12477205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Enantioselective, biocatalytic reduction of 3-substituted cyclopentenones: application to the asymmetric synthesis of an hNK-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hplc.sk [hplc.sk]
- 10. escholarship.org [escholarship.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. gcms.cz [gcms.cz]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block - PMC [pmc.ncbi.nlm.nih.gov]
